2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine
Description
Properties
IUPAC Name |
[(E)-1-pyrazin-2-ylethylideneamino] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8(9-7-12-4-5-13-9)14-17-11(15)10-3-2-6-16-10/h2-7H,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDPBUAAEJPCLQ-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CO1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CO1)/C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine typically involves the reaction of pyrazine derivatives with furylcarbonyl compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where the pyrazine derivative is reacted with 2-furylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl group.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents attached to the ethanimidoyl-pyrazine backbone:
Key Observations:
- Electron-Deficient Pyrazine Core : Pyrazine's low basicity (pKa ~0.6 for protonated form) enhances electrophilicity, favoring reactions at the ethanimidoyl group .
- Substituent Effects :
- Aromatic Groups : The 2-furylcarbonyl group in the target compound offers moderate electron-withdrawing effects, contrasting with the electron-withdrawing Cl in or electron-donating hydroxybutyl groups in .
- Polarity : Sulfonamide derivatives (e.g., ) exhibit higher water solubility, while lipophilic groups (e.g., Cl, CF₃ in ) enhance membrane permeability.
Biological Activity
2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine is a chemical compound with the molecular formula C11H10N2O3. It features a pyrazine ring, a furylcarbonyl group, and an ethanimidoyl group, which contribute to its unique biological activity. This compound is being investigated for its potential applications in various fields, particularly in medicine due to its promising antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : By interfering with the cell cycle.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
- Modulation of signaling pathways : Targeting pathways involved in tumor growth and metastasis.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, inhibition of certain enzymes involved in disease pathways can contribute to its anticancer effects.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds that share structural features but differ in biological activity:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyridine | Moderate antimicrobial | Pyridine ring structure |
| 2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}quinoline | Limited anticancer | Quinoline ring structure |
| 2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}benzene | Minimal biological activity | Benzene ring structure |
The distinctive combination of functional groups in this compound contributes to its unique reactivity and potential therapeutic applications.
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antibacterial properties.
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The study demonstrated that treatment with varying concentrations (10-50 µM) resulted in significant reductions in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis revealed increased rates of apoptosis, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
